molecular formula C17H16N2O5 B5878932 5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid

5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid

Cat. No. B5878932
M. Wt: 328.32 g/mol
InChI Key: RUXZLHZVYBEMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid, also known as PABA-PP, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is a derivative of para-aminobenzoic acid (PABA), which is a precursor for the synthesis of folic acid. PABA-PP is a synthetic compound that has been developed to mimic the structure of PABA, but with enhanced properties that make it useful for various research applications.

Mechanism of Action

5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid inhibits the activity of DHPS by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the synthesis of folic acid, which is essential for the growth and survival of bacteria. The inhibition of DHPS by 5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid has been shown to be reversible, which makes it a useful tool for studying the kinetics of enzyme inhibition.
Biochemical and Physiological Effects:
5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid has been shown to have minimal toxicity in vitro and in vivo, which makes it a safe compound for use in scientific research. However, its effects on biochemical and physiological processes are still being studied. 5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid has been shown to inhibit the growth of several bacterial species, including Escherichia coli and Staphylococcus aureus. It has also been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a high potency as an inhibitor of DHPS, which makes it useful for studying enzyme kinetics. However, 5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid has some limitations. It is a synthetic compound that does not occur naturally, which may limit its relevance to biological systems. Additionally, its mechanism of action is specific to bacterial DHPS, which may limit its use in studying other enzymes.

Future Directions

There are several future directions for research on 5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid. One area of interest is the development of new antibiotics that target DHPS. 5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid has provided valuable insights into the mechanism of action of sulfonamides, but there is still much to be learned about the inhibition of DHPS. Another area of interest is the potential use of 5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid in the development of anti-inflammatory drugs. The anti-inflammatory properties of 5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid are not well understood, and further research is needed to explore this potential application. Finally, 5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid may have applications in the development of new diagnostic tools for bacterial infections. Its ability to inhibit the growth of bacteria makes it a potential candidate for use in detecting bacterial pathogens.

Synthesis Methods

The synthesis of 5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid involves the reaction of PABA with propionyl chloride, followed by the reaction of the resulting intermediate with 4-aminobenzoyl chloride. The final product is obtained after purification using column chromatography. The synthesis of 5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid has been widely used in scientific research due to its ability to inhibit the activity of dihydropteroate synthase (DHPS), an enzyme that is involved in the synthesis of folic acid. DHPS is a target for many antibiotics, including sulfonamides, which are commonly used to treat bacterial infections. 5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid has been shown to be a potent inhibitor of DHPS, and its use in research has led to a better understanding of the mechanism of action of sulfonamides and other antibiotics.

properties

IUPAC Name

5-hydroxy-2-[[4-(propanoylamino)benzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-2-15(21)18-11-5-3-10(4-6-11)16(22)19-14-8-7-12(20)9-13(14)17(23)24/h3-9,20H,2H2,1H3,(H,18,21)(H,19,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXZLHZVYBEMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-({[4-(propanoylamino)phenyl]carbonyl}amino)benzoic acid

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